TRIMETHYLOLPROPANE TRIACRYLATE

概述

描述

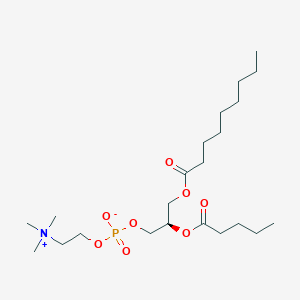

TRIMETHYLOLPROPANE TRIACRYLATE is a trifunctional acrylate ester monomer derived from trimethylolpropane. It is widely used in the manufacture of plastics, adhesives, acrylic glue, anaerobic sealants, and ink. This compound is known for its low volatility, fast cure response, and excellent resistance to weather, chemicals, water, and abrasion .

准备方法

Synthetic Routes and Reaction Conditions

TRIMETHYLOLPROPANE TRIACRYLATE is typically synthesized through the esterification reaction of trimethylolpropane with acrylic acid. The reaction is catalyzed by acidic catalysts such as Amberlite™ 120 IR (H+), Amberlyst® 15, and Dowex™ 50WX8 resins. The reaction conditions include a temperature of 120°C, a catalyst loading of 10% w/w, a reaction time of 4 hours, and an acid-to-alcohol molar ratio of 6:1. Air bubbling is also introduced to enhance the yield and conversion of hydroxyl groups .

Industrial Production Methods

In industrial settings, the preparation involves placing the raw materials into a reaction kettle, stirring for 2 to 9 hours, and raising the temperature until refluxing occurs. The reaction is maintained at reflux for 1 to 3 hours. Afterward, caustic soda is added to control the pH, and the solution is allowed to delaminate. The waste water is removed, and a polymerization inhibitor is added. The final product is obtained by distilling the solution at reduced pressure to remove methylbenzene .

化学反应分析

Types of Reactions

TRIMETHYLOLPROPANE TRIACRYLATE undergoes various chemical reactions, including:

Michael Addition: It reacts with amines to form polyfunctional aziridines.

Esterification: It can be esterified with different acids to form various esters.

Polymerization: It undergoes free-radical polymerization to form cross-linked polymers

Common Reagents and Conditions

Michael Addition: Requires amines and typically occurs at room temperature.

Esterification: Uses acids and acidic catalysts, with temperatures around 120°C.

Polymerization: Involves free-radical initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) under UV light or heat

Major Products Formed

Polyfunctional Aziridines: Formed from Michael addition reactions.

Various Esters: Result from esterification reactions.

Cross-linked Polymers: Produced through free-radical polymerization

科学研究应用

TRIMETHYLOLPROPANE TRIACRYLATE has a wide range of applications in scientific research:

作用机制

TRIMETHYLOLPROPANE TRIACRYLATE exerts its effects primarily through its acrylic functionality, which allows it to participate in the Michael reaction with amines. This reaction significantly speeds up the cure time in epoxy chemistry. The compound’s trifunctional nature enables it to form highly cross-linked polymers, enhancing the mechanical and chemical properties of the resulting materials .

相似化合物的比较

Similar Compounds

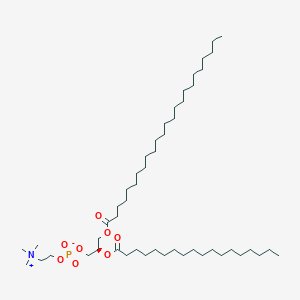

- Pentaerythritol tetraacrylate

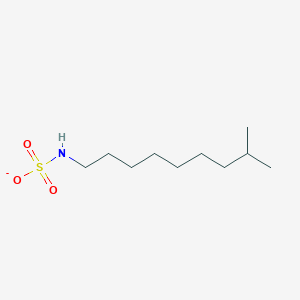

- 1,6-Hexanediol diacrylate

- Trimethylolpropane propoxylate triacrylate

Uniqueness

TRIMETHYLOLPROPANE TRIACRYLATE stands out due to its trifunctional nature, which provides superior cross-linking capabilities compared to similar compounds. This results in materials with enhanced mechanical strength, chemical resistance, and faster curing times .

属性

分子式 |

C15H26O9 |

|---|---|

分子量 |

350.36 g/mol |

IUPAC 名称 |

2-ethyl-2-(hydroxymethyl)propane-1,3-diol;prop-2-enoic acid |

InChI |

InChI=1S/C6H14O3.3C3H4O2/c1-2-6(3-7,4-8)5-9;3*1-2-3(4)5/h7-9H,2-5H2,1H3;3*2H,1H2,(H,4,5) |

InChI 键 |

GTELLNMUWNJXMQ-UHFFFAOYSA-N |

规范 SMILES |

CCC(CO)(CO)CO.C=CC(=O)O.C=CC(=O)O.C=CC(=O)O |

同义词 |

TMPTA trimethylol propane triacrylate trimethylolpropane triacrylate |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(E)-2-[(2S,3R,4S)-5-carboxy-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]ethenyl]-1-(2-hydroxyethyl)pyridin-1-ium-3-carboxylic acid](/img/structure/B1263983.png)

![2-[[3-(benzenesulfonyl)-1-oxopropyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid ethyl ester](/img/structure/B1263985.png)